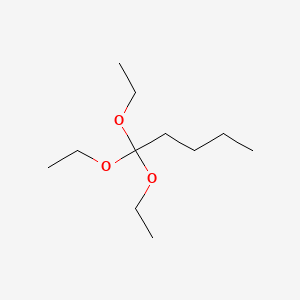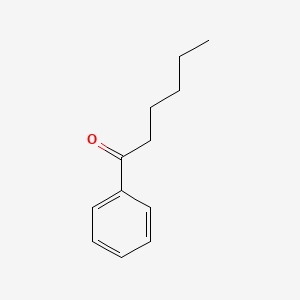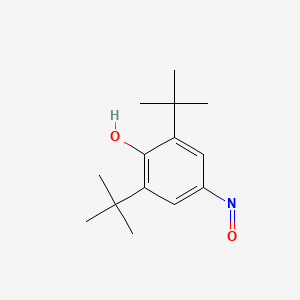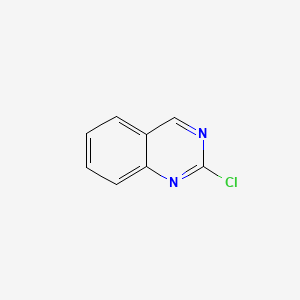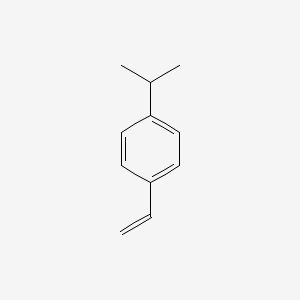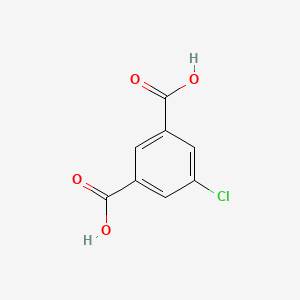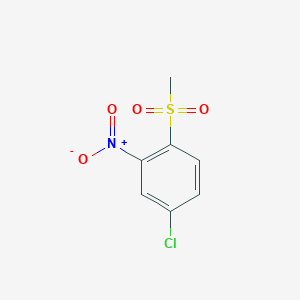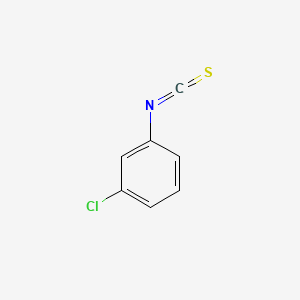![molecular formula C13H17NO4S B1345818 [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid CAS No. 873967-82-9](/img/structure/B1345818.png)
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)piperidin-4-yl]acetic acid, also known as 1-PPSA, is an organic compound with a variety of applications in the scientific research field. It is a white, water-soluble, crystalline solid that is odorless and has a melting point of 102-104°C. It is primarily used as a reagent or catalyst in organic synthesis and is also used for the synthesis of a variety of other compounds. 1-PPSA is also a useful tool in the study of biochemical and physiological processes in cells, tissues, and organisms.
科学的研究の応用
Synthesis and Antibacterial Study
Research indicates that derivatives of 1-(phenylsulfonyl)piperidin-4-yl, particularly N-substituted derivatives with 1,3,4-oxadiazol-2-ylthio groups, have been synthesized and shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights the compound's potential as a basis for developing new antibacterial agents (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The synthesis of new biologically active N-substituted derivatives of acetamide bearing the piperidine moiety has been explored. These compounds exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in conditions such as Alzheimer's disease (Khalid et al., 2014).
Bioactive Sulfonamides with Cholinesterase Inhibition
A series of sulfonamides bearing the piperidine nucleus have been synthesized, demonstrating talented activity against cholinesterase enzymes. These findings support their potential use in designing new treatments for diseases related to cholinesterase dysfunction (Khalid, 2012).
Molecular Docking Studies
Molecular docking studies have been conducted on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives to examine their interactions with human proteins related to AChE and BChE. These studies have confirmed the compounds' potential as excellent inhibitors, offering insights into developing new drugs for enzyme-related disorders (Khalid et al., 2014).
Antidepressant Metabolism Study
A novel antidepressant, Lu AA21004, has been studied for its metabolism, involving its oxidation to various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. Understanding the metabolic pathways of such drugs can aid in optimizing therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid, is an important task of modern organic chemistry .
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenylpiperidines . These compounds typically contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
生化学分析
Biochemical Properties
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or enhancing their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. By modulating these pathways, this compound can alter the overall metabolic state of cells, impacting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, allowing it to reach its intracellular targets and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
特性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPDXOCPJDHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


